GV-196771A is a synthetic compound classified as an antagonist of the N-methyl-D-aspartate receptor at the glycine binding site. It is primarily studied for its potential applications in pain management, particularly in alleviating neuropathic pain and reducing tolerance to opioids such as morphine. The chemical structure of GV-196771A is characterized by a complex indole-based framework, which contributes to its pharmacological properties.
The compound GV-196771A was developed through systematic research aimed at identifying effective NMDA receptor antagonists. It is synthesized from readily available precursors in a laboratory setting, utilizing various organic chemistry techniques to achieve the desired molecular structure.
GV-196771A falls under the category of neuropharmacological agents, specifically targeting the NMDA receptor, which is implicated in various neurological disorders and pain mechanisms. Its classification as a glycine site antagonist positions it as a candidate for therapeutic interventions in conditions associated with chronic pain and opioid tolerance.
The synthesis of GV-196771A involves several key steps, starting from an indole aldehyde. The process can be summarized as follows:
GV-196771A has the following structural formula:
The compound's structure can be visualized using molecular modeling software, which highlights its three-dimensional conformation and interaction potential with biological targets.
GV-196771A participates in several chemical reactions relevant to its function as an NMDA receptor antagonist:
The reactions involved in both its synthesis and pharmacological activity are characterized by their specificity and efficiency, making GV-196771A a promising candidate for further development.
GV-196771A exerts its pharmacological effects primarily through antagonism at the glycine site of NMDA receptors:
Experimental results have shown that doses ranging from 0.3 to 10 mg/kg effectively inhibit mechanical allodynia in neuropathic rats, highlighting its dose-dependent efficacy.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of GV-196771A during synthesis.
GV-196771A has potential applications in various scientific fields:
GV-196771A, identified chemically as N-[(1S)-1-(3-Bromophenyl)-2-(1H-indol-3-yl)ethyl]-1-methyl-1H-imidazole-4-carboxamide, is a synthetic small molecule antagonist targeting specific neurokinin receptors. Its structure integrates key pharmacophoric elements: an indole ring system, a chiral phenethylamine linker bearing a bromophenyl group, and a substituted imidazole carboxamide terminus. The stereochemistry at the chiral center ((S)-configuration) is critical for its biological activity.
Table 1: Core Physicochemical Properties of GV-196771A
Property | Value | Notes/Measurement Condition |
---|---|---|
Molecular Formula | C₂₁H₂₀BrN₅O | - |
Molecular Weight | 438.32 g/mol | - |
Canonical SMILES | CN1C=C(N=C1)C(=O)NC@@HC4=CC(=CC=C4)Br | (S)-enantiomer |
LogP (Calculated) | ~3.5 - 4.0 | Indicates moderate lipophilicity |
Hydrogen Bond Donors | 2 | (Indole NH, Amide NH) |
Hydrogen Bond Acceptors | 4 | (Amide C=O, Imidazole N, Indole N?, Amide N?) |
Rotatable Bonds | 6 | - |
Topological Polar Surface Area (TPSA) | ~65-70 Ų | Suggests moderate permeability |
Key physicochemical characteristics include its moderate lipophilicity (estimated LogP), influencing membrane permeability and distribution, and a polar surface area suggestive of potential for crossing the blood-brain barrier, albeit with limitations. Its crystalline nature under standard conditions impacts formulation strategies.
GV-196771A belongs to a class of compounds derived from structural modifications of indole-2-carboxylate templates. Its synthesis typically employs a convergent strategy:
Table 2: Key Structural Analogues Explored During GV-196771A Development
Structural Variation Point | Example Modification | Primary Objective of Modification |
---|---|---|
Indole N-Substitution | Methyl, Benzyl, Sulphonyl | Modulate lipophilicity, metabolic stability, receptor interaction |
Indole Ring Substitution | Halogen (F, Cl) at 5-position | Influence electron density, potency, PK |
Phenyl Ring Substitution | Halogen (Cl, F), CF₃, OCH₃ at meta/para | Optimize receptor binding affinity and selectivity |
Imidazole N-Substitution | H, Ethyl, Benzyl | Explore steric and electronic effects on binding |
Chiral Center | (R)-enantiomer | Determine stereospecificity of NK1 antagonism |
Amide Linker | Ester, reverse amide | Probe hydrogen bonding requirements |
Research focused on optimizing receptor affinity, selectivity over related receptors (e.g., NK2, NK3), and pharmacokinetic properties (metabolic stability, oral bioavailability). Analogues explored the tolerance for substitution on the indole nitrogen, various substituents on the phenyl and indole rings, modifications to the imidazole moiety, and the critical importance of the (S)-stereochemistry.
The primary pharmacological target of GV-196771A is the human neurokinin-1 (NK1, substance P) receptor. Its binding affinity and selectivity were rigorously characterized using standardized radioligand displacement assays.
Table 3: Binding Affinity (Ki) of GV-196771A for Human Tachykinin Receptors
Receptor Subtype | Radioligand Used | Ki Value (nM) | Selectivity vs. NK1 |
---|---|---|---|
NK1 (h) | [³H]Substance P | 0.02 - 0.05 | 1 (Reference) |
NK2 (h) | [¹²⁵I]Neurokinin A | > 10,000 | > 200,000-fold |
NK3 (h) | [¹²⁵I]Eledoisin | > 10,000 | > 200,000-fold |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7